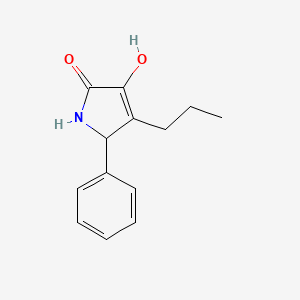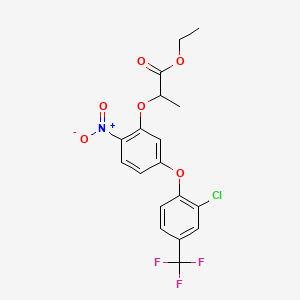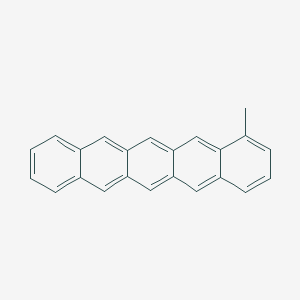
1-Methylpentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This compound is known for its highly conjugated structure, making it an organic semiconductor. This compound, like its parent compound, is sensitive to oxidation and light, which can lead to its degradation. Its unique structure and properties make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Methylpentacene can be achieved through several methods. One common approach involves the methylation of pentacene. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization may be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
1-Methylpentacene undergoes various chemical reactions, including:
Oxidation: This reaction can occur under exposure to air and light, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings. Common reagents include halogens (e.g., bromine) and catalysts like iron(III) chloride.
Addition: Hydrogenation reactions can add hydrogen atoms to the aromatic rings, typically using catalysts like palladium on carbon.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 1-methylpentacenequinone, while halogenation can produce this compound halides.
Wissenschaftliche Forschungsanwendungen
1-Methylpentacene has several applications in scientific research, particularly in the fields of organic electronics and materials science Its highly conjugated structure makes it an excellent candidate for use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and photovoltaic devices
In addition to electronics, this compound is studied for its potential use in sensors and other optoelectronic devices. Its sensitivity to light and oxidation can be harnessed for detecting environmental changes and chemical analytes.
Wirkmechanismus
The mechanism of action of 1-Methylpentacene in electronic devices involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s π-conjugated system allows for the delocalization of electrons, facilitating charge transport. In OTFTs, for example, this compound acts as a p-type semiconductor, where it primarily conducts holes.
The molecular targets and pathways involved in its action include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals determines the compound’s electronic properties and its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
1-Methylpentacene can be compared with other similar compounds, such as:
Pentacene: The parent compound, which has similar electronic properties but lacks the methyl group.
Tetracene: A smaller acene with four fused benzene rings, which has lower charge carrier mobility compared to pentacene and its derivatives.
Hexacene: A larger acene with six fused benzene rings, which has higher charge carrier mobility but is less stable than pentacene.
The uniqueness of this compound lies in its balance between stability and electronic properties. The addition of the methyl group can enhance solubility and processability while maintaining the desirable characteristics of the parent compound.
Eigenschaften
CAS-Nummer |
40476-23-1 |
|---|---|
Molekularformel |
C23H16 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-methylpentacene |
InChI |
InChI=1S/C23H16/c1-15-5-4-8-18-11-21-12-19-9-16-6-2-3-7-17(16)10-20(19)13-22(21)14-23(15)18/h2-14H,1H3 |
InChI-Schlüssel |
SBPGLHSPFLNLPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



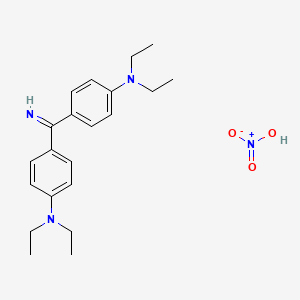
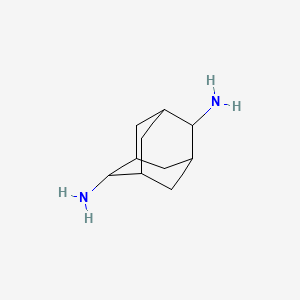


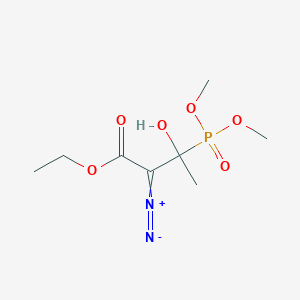
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
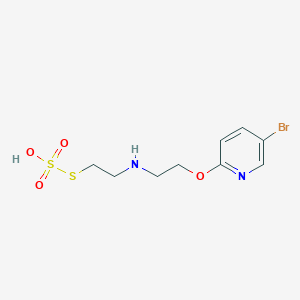
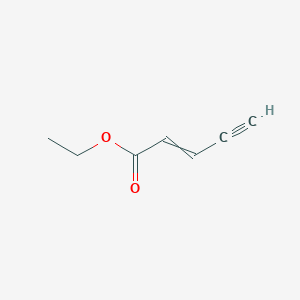

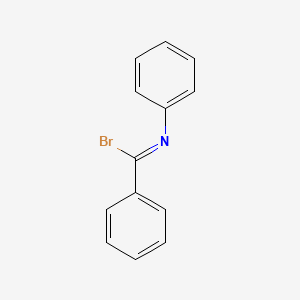
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
